molecular formula C6H9N3O2S B1278091 6-amino-N-methylpyridine-3-sulfonamide CAS No. 94924-82-0

6-amino-N-methylpyridine-3-sulfonamide

Cat. No. B1278091
CAS RN: 94924-82-0
M. Wt: 187.22 g/mol
InChI Key: WHHNEWLNYCKFQR-UHFFFAOYSA-N
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Description

Sulfonamides, such as “6-amino-N-methylpyridine-3-sulfonamide”, are a group of compounds characterized by a sulfonamide functional group. This group forms the basis of several groups of drugs and exhibits a range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonamide group (-SO2NH2) attached to a benzene ring or a heterocyclic ring . The exact structure of “6-amino-N-methylpyridine-3-sulfonamide” is not available.


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . Specific reactions involving “6-amino-N-methylpyridine-3-sulfonamide” are not documented.

Scientific Research Applications

Antibacterial Activity

AMPS, like other sulfonamides, exhibits a range of pharmacological activities. Its antibacterial property is significant due to its ability to inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria . This makes it a potential candidate for treating bacterial infections where resistance to traditional sulfonamides has developed.

Anti-Carbonic Anhydrase Activity

The compound also shows promise in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues . This activity is beneficial for conditions like glaucoma, where reducing intraocular pressure is necessary.

Diuretic Applications

Due to its anti-carbonic anhydrase activity, AMPS can be used as a diuretic. It can help promote the excretion of water from the body, which is useful in conditions such as congestive heart failure or hypertension .

Hypoglycemic Effects

AMPS may have applications in managing blood sugar levels due to its potential hypoglycemic effects. This could be particularly useful for research into new treatments for diabetes .

Thyroiditis Treatment

The anti-inflammatory properties of AMPS suggest its use in treating thyroiditis, an inflammation of the thyroid gland. Its mechanism could be explored further for potential therapeutic applications .

Role in Polymer Synthesis

Beyond its biomedical applications, AMPS can serve as a precursor for polymers. Its structural properties allow it to be a building block for creating novel polymeric materials with specific characteristics .

Mechanism of Action

Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . The exact mechanism of action of “6-amino-N-methylpyridine-3-sulfonamide” is not known.

properties

IUPAC Name

6-amino-N-methylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNEWLNYCKFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428058
Record name 6-amino-N-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-methylpyridine-3-sulfonamide

CAS RN

94924-82-0
Record name 6-Amino-N-methyl-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94924-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-N-methylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-N-methylpyridine-3-sulfonamide
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